Home > Products > Screening Compounds P113958 > Caspase-6 inhibitor II
Caspase-6 inhibitor II - 319494-39-8

Caspase-6 inhibitor II

Catalog Number: EVT-6481043
CAS Number: 319494-39-8
Molecular Formula: C22H36N4O9
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Caspase-6 inhibitor II is a selective small molecule designed to inhibit the activity of caspase-6, an enzyme that plays a crucial role in programmed cell death (apoptosis) and is implicated in neurodegenerative diseases. This compound is part of a broader class of caspase inhibitors that have garnered attention for their potential therapeutic applications, particularly in conditions where inappropriate apoptosis contributes to pathology.

Source and Classification

Caspase-6 inhibitor II is classified as a vinyl sulfone compound, which is known for its irreversible inhibition of cysteine proteases, including caspases. The compound has been developed through various synthetic methodologies and is utilized primarily in research settings to study the role of caspase-6 in cellular processes and disease mechanisms. Its selectivity profile indicates a higher affinity for caspase-6 compared to other caspases, such as caspase-3 and caspase-7, making it a valuable tool for targeted studies in apoptosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Caspase-6 inhibitor II typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various chemical reactions.
  2. Functionalization: Key functional groups are introduced to enhance the inhibitor's selectivity and potency against caspase-6. This may involve the use of vinyl sulfone chemistry, which allows for the formation of covalent bonds with the active site cysteine residue of the enzyme.
  3. Purification: Following synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from unreacted materials and byproducts.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

For example, one study detailed the synthesis of irreversible inhibitors using biotin-linked compounds that allowed for affinity purification and characterization of active caspases from apoptotic extracts .

Molecular Structure Analysis

Structure and Data

Caspase-6 inhibitor II features a vinyl sulfone moiety that is critical for its mechanism of action. The molecular structure typically includes:

  • Core Structure: A vinyl sulfone group that reacts with the thiol group of the active site cysteine in caspase-6.
  • Substituents: Various substituents that enhance binding affinity and selectivity towards caspase-6.

The specific molecular formula and structural data can vary based on synthetic modifications, but generally, these compounds are characterized by their ability to form stable covalent bonds with target enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Caspase-6 inhibitor II primarily undergoes nucleophilic attack on its vinyl sulfone group by the thiol group of cysteine residues in caspases. This reaction results in:

  1. Covalent Bond Formation: The formation of a covalent bond between the inhibitor and the enzyme effectively inactivates caspase-6.
  2. Irreversible Inhibition: Due to this covalent modification, the inhibition is irreversible, meaning that once bound, the enzyme cannot regain activity without new enzyme synthesis.

Studies have shown that these inhibitors can exhibit varying degrees of selectivity among different caspases, which is crucial for minimizing off-target effects in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism by which Caspase-6 inhibitor II exerts its effects involves several steps:

  1. Binding: The inhibitor binds to the active site of caspase-6 through its electrophilic vinyl sulfone group.
  2. Covalent Modification: This binding leads to the formation of a stable covalent adduct with the enzyme's active site cysteine.
  3. Enzyme Inactivation: As a result, caspase-6 becomes inactive, preventing it from executing its role in apoptosis.

This mechanism has been validated through various biochemical assays that measure enzyme activity before and after exposure to the inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Caspase-6 inhibitor II exhibits several notable physical and chemical properties:

  • Molecular Weight: Varies based on specific structure but typically falls within a range conducive to cellular permeability.
  • Solubility: Generally soluble in organic solvents; aqueous solubility may vary depending on substituents.
  • Stability: The compound's stability can be affected by environmental factors such as pH and temperature; thus, proper storage conditions are essential.

Characterization studies often include assessments of these properties to ensure suitability for biological applications .

Applications

Scientific Uses

Caspase-6 inhibitor II has several important applications in scientific research:

  1. Neurodegenerative Disease Studies: It is used to investigate the role of caspase-6 in neurodegenerative diseases such as Alzheimer's disease, where excessive apoptosis contributes to neuronal loss.
  2. Cell Death Mechanisms: Researchers utilize this inhibitor to elucidate pathways involved in programmed cell death, providing insights into therapeutic targets for cancer and other diseases.
  3. Drug Development: The compound serves as a lead structure for developing more potent and selective inhibitors aimed at treating conditions linked to dysregulated apoptosis.
Introduction to Caspase-6 as a Therapeutic Target

Caspase-6 in Neurodegenerative Pathologies

Role in Alzheimer’s Disease and Tau Cleavage

CASP6 is a key driver of Alzheimer's disease (AD) pathogenesis through its proteolytic processing of critical neuronal substrates. In post-mortem AD brains, active CASP6 co-localizes with neurofibrillary tangles (NFTs), neuropil threads, and neuritic plaques, while remaining undetectable in age-matched controls [4] [5]. The enzyme directly cleaves tau protein at VEID²⁶⁴ and VEVD⁴⁰² sites within its microtubule-binding domain, generating toxic fragments that promote NFT assembly and impair microtubule stability [4] [5]. Transgenic mice expressing self-activating CASP6 in hippocampal CA1 neurons develop age-dependent cognitive deficits in spatial and episodic memory, independent of amyloid plaques or NFTs, suggesting CASP6 activation may precede classical AD pathology [4].

Beyond tau, CASP6 cleaves amyloid precursor protein (APP) within its cytoplasmic domain, potentially accelerating amyloid-beta (Aβ) production by disrupting subcellular trafficking pathways [4]. Additional CASP6 substrates include γ-ear-containing ARF binding protein 3 (GGA3), a regulator of BACE1 degradation whose cleavage enhances beta-secretase activity and Aβ generation [4]. This positions CASP6 as a critical amplifier of both amyloidogenic and tauopathic pathways in AD. Importantly, CASP6 activation in human CNS neurons induces neuritic degeneration without immediate apoptosis, mirroring the non-apoptotic neuronal pathology observed in early AD brains [4] [5].

Table 1: Key Caspase-6 Substrates in Alzheimer's Disease Pathology

SubstrateCleavage Site(s)Pathological ConsequenceReference
Tau proteinVEID²⁶⁴, VEVD⁴⁰²Neurofibrillary tangle formation, microtubule destabilization [4] [5]
Amyloid Precursor Protein (APP)UnknownIncreased amyloid-beta production [4]
GGA3UnknownImpaired BACE1 degradation, enhanced Aβ generation [4]
α-TubulinUnknownCytoskeletal disruption, impaired axonal transport [4]
Drebrin/SpinophilinUnknownSynaptic dysfunction [4]

Implications in Huntington’s Disease and Axonal Degeneration

In Huntington's disease (HD), CASP6-mediated cleavage of mutant huntingtin (mHTT) at the VLVD⁵⁸⁶ site represents a crucial rate-limiting step in disease pathogenesis [3]. Proteolytic processing generates N-terminal mHTT fragments containing expanded polyglutamine tracts, which exhibit enhanced nuclear translocation propensity and aggregate formation [3] [6]. Elevated active CASP6 levels correlate directly with CAG repeat expansion size and inversely with age of symptom onset in human HD brains [3]. Beyond direct huntingtin processing, CASP6 contributes to HD-associated axonal degeneration through cleavage of cytoskeletal proteins including α-tubulin and neurofilament proteins, disrupting neuronal transport mechanisms [3] [6].

CASP6 activation displays distinct spatiotemporal dynamics in neurodegeneration. Unlike caspase-3, which triggers apoptotic cell death, CASP6 activation in nerve growth factor-deprived neurons specifically drives axonal pruning and degeneration without immediate somatic death [4] [6]. This compartmentalized activation aligns with observations in HD and AD brains where CASP6 activity localizes to dystrophic neurites rather than apoptotic cell bodies. Genetic ablation of CASP6 in mouse models confers protection against mHTT proteotoxicity and striatal neurodegeneration, further validating its therapeutic relevance [3].

Caspase-6 in Immune Regulation and Inflammasome Activation

Beyond neurodegeneration, CASP6 plays underappreciated roles in immune cell function and inflammatory signaling. Quantitative proteomic analyses revealed significant upregulation of CASP6 in interleukin-4 (IL-4)-induced alternatively activated macrophages (AAMs) [3]. These macrophages promote tissue remodeling, vasculogenesis, and tumor progression through immunosuppressive functions. Experimental disruption of CASP6 expression or activity markedly suppresses AAM biomarker expression (e.g., ARG1, YM1, FIZZ1), while CASP6 overexpression enhances their activation [3].

CASP6 critically regulates tumor-associated macrophage (TAM) functions in breast cancer models. In co-culture systems with 4T1 mammary carcinoma cells, CASP6 ablation in macrophages suppresses tumor cell invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9) expression in TAMs [3]. This positions CASP6 as a novel regulator of the tumor microenvironment through non-apoptotic mechanisms. In neuroinflammation, CASP6 contributes to neuropathic pain by facilitating microgliosis, astrocyte morphogenesis, and cytokine secretion [6]. Spinal CASP6 inhibition reverses mechanical allodynia and thermal hyperalgesia in chronic constriction injury models, suggesting involvement in pain pathway sensitization [6].

The enzyme also interfaces with inflammasome signaling. While not directly processing IL-1β, CASP6 modulates NLRP3 inflammasome activity through undefined mechanisms. Pharmacological CASP6 inhibition reduces IL-1β secretion in macrophages exposed to tumor-conditioned medium, indicating crosstalk between CASP6 and canonical inflammatory cascades [3] [6]. This immune-regulatory dimension expands the potential therapeutic applications of CASP6 inhibitors beyond neurodegenerative contexts to include inflammatory disorders and cancer microenvironment modulation.

Table 2: Non-Apoptotic Functions of Caspase-6 in Immune Regulation

Cellular ContextCASP6 FunctionDownstream EffectsExperimental Evidence
IL-4-induced MacrophagesPromotes alternative activationUpregulation of ARG1, YM1, FIZZ1; tissue remodelingCASP6 knockdown suppresses AAM markers [3]
Tumor-Associated Macrophages (TAMs)Regulates MMP expressionEnhanced tumor cell invasion (MMP-2/MMP-9 dependent)CASP6 ablation in TAMs reduces tumor invasion [3]
Spinal MicrogliaModulates neuroinflammatory signalingContributes to neuropathic pain sensitizationCASP6 inhibition reverses allodynia [6]
Inflammasome PathwaysIndirect NLRP3 modulationAltered IL-1β secretionReduced IL-1β after CASP6 inhibition [3] [6]

Unmet Therapeutic Needs and Rationale for Caspase-6 Inhibition

Current neurodegenerative therapies primarily address symptomatic manifestations without halting underlying disease progression. Alzheimer's treatments (e.g., acetylcholinesterase inhibitors, NMDA antagonists) offer modest symptomatic benefits but fail to modify tau pathology or amyloid deposition [5] [10]. Huntington's disease management remains predominantly supportive, with no disease-modifying agents approved. The tolerability limitations of chronic immunosuppression in autoimmune conditions further highlight the need for targeted alternatives [7]. Caspase-6 inhibition presents a mechanistically distinct approach by targeting early pathogenic events rather than downstream symptoms.

Several features make CASP6 particularly attractive for therapeutic targeting. CASP6-null mice develop normally without overt apoptotic defects, suggesting that pharmacological inhibition may be well-tolerated [4] [10]. Although these mice display enhanced antibody responses, this potential immunostimulation could be beneficial in elderly populations where immunity is often compromised [4]. Unlike broadly neuroprotective strategies, CASP6 inhibition specifically addresses upstream proteolytic events that drive multiple pathological cascades—tau misfolding, amyloidogenic processing, huntingtin fragmentation, and neuroimmune activation [4] [5] [6].

The development of CASP6-specific inhibitors has been challenging due to high conservation of the catalytic cleft across caspase family members. Traditional active-site inhibitors like z-VEID-fmk (a peptidic caspase-6 inhibitor) lack sufficient selectivity for clinical translation [8]. However, recent advances have identified allosteric regulatory sites with lower sequence conservation. Phosphorylation at Ser²⁵⁷ by ARK5 kinase inhibits CASP6 through steric hindrance and stabilization of an inactive conformation [2] [4]. Similarly, zinc binding at exosite E (K36, E244, H287) induces allosteric inhibition [4]. These natural regulatory mechanisms have inspired novel drug discovery approaches targeting allosteric pockets. Virtual screening campaigns identified compounds such as S10G (IC₅₀ = 4.2 µM) and C13 (IC₅₀ = 13.2 µM) that noncompetitively inhibit CASP6 by binding a putative allosteric site adjacent to residue E35 [4].

Table 3: Caspase-6 Inhibitory Strategies and Therapeutic Potential

Inhibition StrategyMechanismAdvantagesChallenges
Active-site Peptide Inhibitors (e.g., z-VEID-fmk, z-DRHD-fmk)Competitive substrate blockadeHigh potency; well-characterizedLow selectivity; poor BBB penetration; metabolic instability
Allosteric Small Molecules (e.g., S10G, C13)Induce conformational changesHigher selectivity potential; non-competitiveModerate potency in early leads
Phosphomimetic Approaches (Targeting Ser²⁵⁷)Stabilize inactive conformationExploit natural regulatory mechanismKinase activation specificity issues
Exosite-Targeted Inhibitors (e.g., Zinc mimetics)Bind regulatory exosite EUnique binding pocket; caspase-selectiveMetallochemistry complexities
Genetic Knockdown (siRNA/ASO)Reduce CASP6 expressionHigh specificityDelivery challenges to CNS

Properties

CAS Number

319494-39-8

Product Name

Caspase-6 inhibitor II

IUPAC Name

4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C22H36N4O9

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)

InChI Key

KYUFGGNCJRWMDN-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.